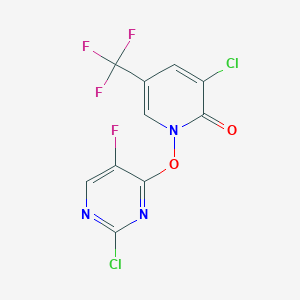

3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one

Descripción

3-Chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with chlorine (position 3), a trifluoromethyl group (position 5), and a pyrimidinyloxy moiety. The pyrimidine ring is further substituted with chlorine (position 2) and fluorine (position 5).

The compound’s synthesis likely involves nucleophilic substitution reactions, as evidenced by similar pyridinone derivatives synthesized using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while halogen atoms (Cl, F) may improve binding affinity to biological targets .

Propiedades

IUPAC Name |

3-chloro-1-(2-chloro-5-fluoropyrimidin-4-yl)oxy-5-(trifluoromethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl2F4N3O2/c11-5-1-4(10(14,15)16)3-19(8(5)20)21-7-6(13)2-17-9(12)18-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFLYRFYQGPHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)N(C=C1C(F)(F)F)OC2=NC(=NC=C2F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl2F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyridine Ring Formation and Functionalization

- The pyridine-2(1H)-one core is synthesized via cyclocondensation reactions starting from ethoxy or other functionalized precursors, as described in literature for trifluoromethylpyridines.

- Halogenation at the 3-position (chlorine) is introduced post-ring formation by selective chlorination using reagents such as N-chlorosuccinimide or thionyl chloride under reflux conditions.

Synthesis of the 2-chloro-5-fluoropyrimidin-4-yl Moiety

- The pyrimidine fragment bearing chlorine and fluorine substituents is prepared via palladium-catalyzed cross-coupling reactions. For example, a palladium(0)-catalyzed coupling of 2,4-dichloro-5-fluoropyrimidine with suitable nucleophiles (e.g., piperidine derivatives) under controlled heating yields the desired substituted pyrimidine intermediate.

- The halogen atoms on the pyrimidine ring are introduced or retained by using selective halogenation or substitution reactions.

Formation of the Ether Linkage (Oxy Bridge)

- The key ether bond between the pyridine and pyrimidine rings is formed by nucleophilic aromatic substitution (SNAr) where the hydroxy group on the pyridin-2-one attacks the 4-position of the 2-chloro-5-fluoropyrimidine, displacing a chlorine atom under basic or catalytic conditions.

Introduction of the Trifluoromethyl Group

- The trifluoromethyl group at the 5-position of the pyridine ring is introduced via one of the following methods:

- Direct trifluoromethylation using trifluoromethyl copper reagents or trifluoromethyl iodide, which react with halogenated pyridine intermediates.

- Vapor-phase simultaneous chlorination and fluorination of methylpyridine derivatives using transition metal fluoride catalysts at elevated temperatures (>300°C), yielding trifluoromethylated chloropyridines as intermediates.

Representative Reaction Conditions and Yields

Research Findings and Optimization Notes

- Selectivity Control: The number and position of chlorine atoms introduced during halogenation can be controlled by adjusting the molar ratio of chlorine gas and reaction temperature in vapor-phase methods, minimizing multi-chlorinated by-products.

- Catalyst Use: Transition metal catalysts such as palladium complexes are critical for efficient coupling reactions, providing high regioselectivity and yield.

- Recycling of By-products: Multi-chlorinated by-products formed during vapor-phase chlorination can be converted back to trifluoromethylpyridines via catalytic hydrogenolysis, improving overall process efficiency.

- Purification: Silica gel chromatography and preparative HPLC are commonly employed to purify intermediates and final products, ensuring high purity for research and application purposes.

Summary Table of Key Synthetic Steps

| Synthetic Step | Key Reagents/Conditions | Purpose | Yield Range (%) |

|---|---|---|---|

| Pyridine ring synthesis | Condensation reactions, controlled heating | Formation of pyridin-2-one core | 70-85 |

| Halogenation (chlorination) | N-chlorosuccinimide, SOCl2, reflux | Introduction of chlorine atoms | 60-75 |

| Pyrimidine coupling | Pd2(dba)3, tri-2-furylphosphine, THF, 70°C | Formation of 2-chloro-5-fluoropyrimidine | 70-80 |

| Ether bond formation | Base-mediated SNAr, polar aprotic solvent | Linking pyridine and pyrimidine rings | 65-85 |

| Trifluoromethylation | CF3I, CF3Cu reagents, vapor-phase chlorination | Introduction of trifluoromethyl group | 50-90 |

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Aplicaciones Científicas De Investigación

3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Agrochemicals: It is studied for its potential use as a pesticide or herbicide due to its unique chemical properties.

Material Science:

Mecanismo De Acción

The mechanism of action of 3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

- Halogen Substitution: The target compound’s dual chloro and fluoro substituents on the pyrimidinyloxy group distinguish it from simpler pyridinones like Compound 2a . These halogens may enhance binding to hydrophobic enzyme pockets, as seen in protease inhibitors .

- Trifluoromethyl Positioning: Compared to 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one , the trifluoromethyl group at position 5 on the pyridinone core may improve metabolic resistance compared to pyrimidinone analogs.

Actividad Biológica

3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one is a complex organic compound notable for its unique molecular structure, which includes multiple halogen atoms and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain protein kinases, which are critical in various cellular processes.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyridine ring : Contains a trifluoromethyl group and chloro substituents.

- Pyrimidine derivative : Linked through an ether bond.

- Halogenation : The presence of chlorine and fluorine enhances its chemical reactivity.

The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it interacts with specific molecular targets, including:

- Protein Kinases : Inhibition of kinases involved in signaling pathways related to cancer and inflammation.

This interaction may lead to modulation of biological pathways, making it a candidate for further research in drug development.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anti-cancer Properties : Related compounds have shown anti-cancer effects, suggesting that this compound may also possess similar therapeutic potential.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenol | Similar trifluoromethyl and chloro groups | Potential anti-cancer activity |

| 2-Chloro-5-fluoropyrimidine | Lacks trifluoromethyl group | Antiviral properties |

| 3-Chloro-pyridine derivatives | Varying substitutions on pyridine | Diverse biological activities |

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution between halogenated pyrimidine and pyridinone intermediates. Key steps include:

- Oxy-functionalization : Reacting 2-chloro-5-fluoropyrimidin-4-ol derivatives with activated pyridinone precursors under anhydrous conditions (e.g., using K₂CO₃ as a base in DMF at 80–100°C).

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature to enhance regioselectivity. For example, highlights a 52.7% yield improvement via controlled HCl addition and heating to 50°C .

| Reaction Parameter | Optimized Condition |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 80–100°C |

| Catalyst | None required |

Basic: Which analytical methods are most effective for structural characterization?

Answer:

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., used XRD to confirm pyrimidine-pyridine linkage) .

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl and fluorine substituents; ¹H/¹³C NMR confirms substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₅Cl₂F₄N₃O₂ requires exact mass 357.96 g/mol).

Basic: What safety protocols are critical during handling?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods ( emphasizes toxicity risks for halogenated heterocycles) .

- Waste Management : Segregate halogenated waste for professional disposal ( ) .

- First Aid : In case of inhalation, move to fresh air and seek medical attention () .

Advanced: How can computational methods predict biological targets?

Answer:

- Molecular Docking : Screen against kinase or enzyme active sites (e.g., notes its potential as a pharmacophore in drug design) .

- DFT Calculations : Optimize geometry and electrostatic potential maps to predict reactivity (e.g., trifluoromethyl groups enhance electron-withdrawing effects).

Advanced: How to resolve spectral data contradictions (e.g., NMR vs. XRD)?

Answer:

- Dynamic NMR : Detect rotational barriers in hindered substituents (e.g., pyrimidine-oxy linkage).

- Variable-Temperature XRD : Confirm conformational stability ( used crystallography to resolve tautomeric forms) .

Advanced: What experimental designs assess environmental fate?

Answer:

- Long-Term Ecotoxicology Studies : Follow protocols from , including:

- Abiotic Compartments : Measure soil/water partitioning coefficients (log K₀w).

- Biotic Transformations : Use microbial consortia to study degradation pathways .

Advanced: How to optimize regioselectivity in substitution reactions?

Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., use tert-butyldimethylsilyl (TBS) groups on pyridinone oxygen).

- Microwave-Assisted Synthesis : Reduce side reactions ( achieved higher yields via controlled heating) .

Advanced: What in vitro assays evaluate enzyme inhibition?

Answer:

- Kinase Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET platforms.

- IC₅₀ Determination : Dose-response curves with recombinant enzymes (e.g., EGFR or VEGFR2, per ’s medicinal chemistry applications) .

Basic: What purification techniques are recommended post-synthesis?

Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal purity ( highlights >95% purity via recrystallization) .

Advanced: How to design stability studies under varying conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.